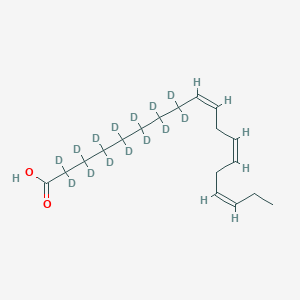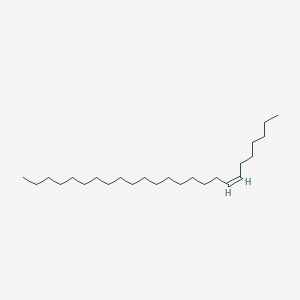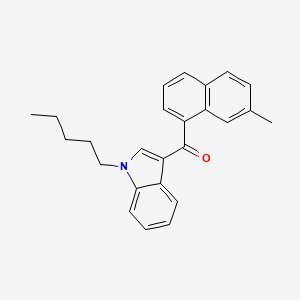
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
描述
作用机制
生化分析
Biochemical Properties
JWH 122 7-methylnaphthyl isomer interacts with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory. The compound displays high affinities for both CB1 (K_i = 0.69 nM) and CB2 (K_i = 1.2 nM) receptors . The interaction between JWH 122 7-methylnaphthyl isomer and these receptors involves binding to the active site, leading to the activation or inhibition of downstream signaling pathways.
Cellular Effects
JWH 122 7-methylnaphthyl isomer influences various cellular processes by interacting with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, the compound can modulate cell signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels . These interactions can lead to changes in gene expression, cellular metabolism, and overall cell function. For example, the activation of CB1 receptors in neurons can result in the inhibition of neurotransmitter release, affecting synaptic transmission and neuronal communication.
Molecular Mechanism
The molecular mechanism of action of JWH 122 7-methylnaphthyl isomer involves its binding to cannabinoid receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. The compound’s high affinity for CB1 and CB2 receptors allows it to effectively modulate these pathways. Upon binding to the receptors, JWH 122 7-methylnaphthyl isomer can inhibit adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequently affecting protein kinase A (PKA) activity . Additionally, the compound can activate MAPKs, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 122 7-methylnaphthyl isomer can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that synthetic cannabinoids, including JWH 122 7-methylnaphthyl isomer, can have prolonged effects on cell signaling pathways and gene expression . The stability of the compound in various solvents, such as dimethyl sulfoxide (DMSO) and ethanol, also plays a role in its effectiveness and duration of action .
Dosage Effects in Animal Models
The effects of JWH 122 7-methylnaphthyl isomer in animal models can vary depending on the dosage administered. At low doses, the compound may produce mild effects on behavior and physiology, while higher doses can lead to more pronounced effects, including potential toxicity . Studies have shown that synthetic cannabinoids can have dose-dependent effects on various physiological processes, including pain sensation, motor activity, and cognitive function. High doses of JWH 122 7-methylnaphthyl isomer may also result in adverse effects, such as neurotoxicity and organ damage .
Metabolic Pathways
JWH 122 7-methylnaphthyl isomer is metabolized in the body through various enzymatic pathways. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs) . These metabolic processes result in the formation of various metabolites, which can be further excreted from the body. The metabolism of JWH 122 7-methylnaphthyl isomer can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of JWH 122 7-methylnaphthyl isomer within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, JWH 122 7-methylnaphthyl isomer can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of JWH 122 7-methylnaphthyl isomer can influence its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 122 7-methylnaphthyl isomer within these compartments can affect its interactions with biomolecules and its overall biological effects.
准备方法
化学反应分析
JWH 122 7-甲基萘异构体经历各种化学反应,包括:
科学研究应用
JWH 122 7-甲基萘异构体应用于各种科学研究应用,包括:
相似化合物的比较
JWH 122 7-甲基萘异构体类似于其他合成类大麻素,例如:
JWH 210: 这种化合物具有乙基而不是甲基,导致不同的结合亲和力和药理作用.
JWH 250: 这种化合物在萘环上的取代模式不同,导致不同的受体相互作用和效应.
属性
IUPAC Name |
(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKGPOKWWKWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837618 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824960-56-7 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
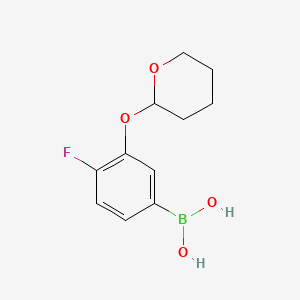
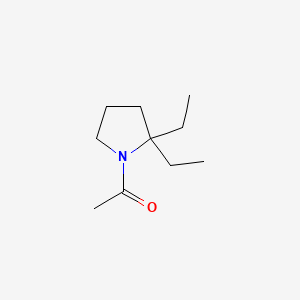
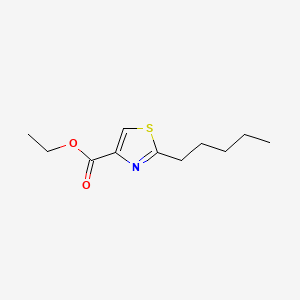
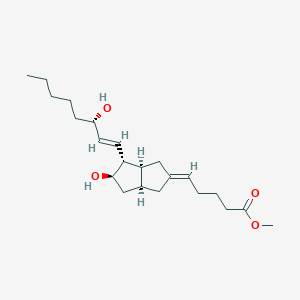
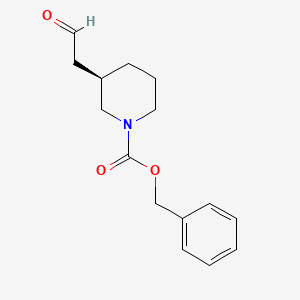

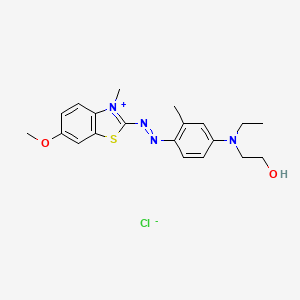
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
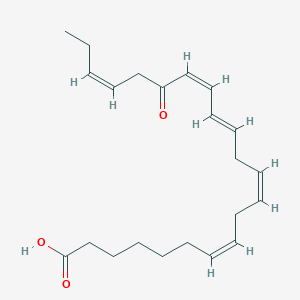
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

